

Application Notes: Quantitative Analysis of **Nociceptin**/Orphanin FQ using ELISA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the **Nociceptin** Opioid Peptide (NOP) receptor, previously known as ORL-1.[1][2] The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in modulating a variety of physiological and pathological processes, including pain perception, mood, learning, memory, and immune responses.[3][4] Dysregulation of this system has been implicated in chronic pain, depression, and Parkinson's disease.[4]

Accurate quantification of N/OFQ in biological samples is essential for understanding its physiological roles and for the development of novel therapeutics targeting the NOP receptor. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantitative determination of N/OFQ in various biological matrices such as serum, plasma, tissue homogenates, and cell culture supernatants.[5][6]

Principle of the Assay

Nociceptin ELISA kits are typically available in two main formats: Sandwich ELISA and Competitive ELISA.

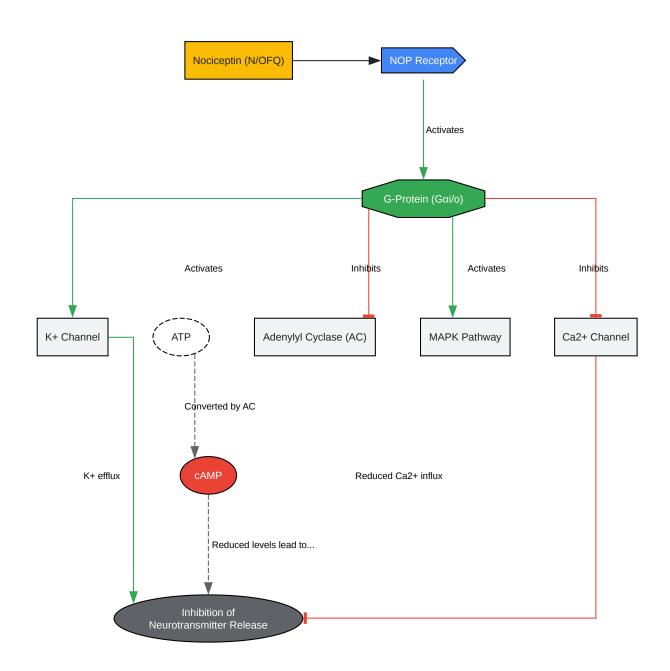


- Sandwich ELISA: In this format, a capture antibody specific for N/OFQ is pre-coated onto the
 wells of a microplate. The sample is added, and any N/OFQ present binds to the capture
 antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope
 on the N/OFQ is then added, forming a "sandwich". After washing, an enzyme-conjugated
 avidin (like HRP) is added, which binds to the biotin. A substrate solution is then introduced,
 and the resulting color development is directly proportional to the amount of N/OFQ in the
 sample.[7][8]
- Competitive ELISA: This format is based on the principle of competitive inhibition. The microplate wells are pre-coated with N/OFQ antigen. During the assay, N/OFQ from the sample and a fixed amount of biotin-conjugated anti-N/OFQ antibody are added to the wells. The N/OFQ in the sample competes with the coated N/OFQ for the limited binding sites on the antibody. Therefore, the amount of antibody that binds to the plate is inversely proportional to the concentration of N/OFQ in the sample. The signal is generated by adding an enzyme-conjugated streptavidin and a substrate.[5][6]

Nociceptin (N/OFQ) Signaling Pathway

Activation of the NOP receptor, a G-protein coupled receptor (GPCR), by N/OFQ initiates several intracellular signaling cascades.[2] The receptor primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This pathway also involves the modulation of ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which collectively leads to neuronal hyperpolarization and reduced neurotransmitter release.[4][10] Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[2]





Click to download full resolution via product page

Caption: Nociceptin signaling cascade via the NOP receptor.



Quantitative Data Summary

The performance of commercially available **Nociceptin** ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

Parameter	Human N/OFQ Kit 1	Human N/OFQ Kit 2	Mouse Nociceptin Kit	Rat N/OFQ Kit
Assay Type	Sandwich ELISA[8]	Competitive ELISA[11]	Competitive ELISA[5]	Competitive ELISA[6]
Sample Types	Serum, Plasma, Tissue Homogenate, Cell Lysate[8]	Peritoneal Fluid[11]	Serum, Plasma, Tissue Homogenates[5]	Serum, Plasma, Tissue Homogenates, Cell Lysates[6]
Detection Range	4.69 - 300 pg/mL[8]	4.688 - 300 pg/mL[11]	7.813 - 500 pg/mL[5]	15.6 - 1000 pg/mL[6]
Sensitivity	2.81 pg/mL[8]	2.813 pg/mL[11]	4.688 pg/mL[5]	9.38 pg/mL[6]
Intra-Assay CV	< 10%[8]	Not Specified	Not Specified	< 8% (example) [6]
Inter-Assay CV	< 10%[8]	Not Specified	Not Specified	< 10% (example) [6]

Note: Values are examples derived from various kit datasheets and publications. Always refer to the specific kit manual for accurate information.

Protocols: Nociceptin ELISA

This section provides a generalized protocol for the quantitative analysis of **Nociceptin**. It is crucial to consult and strictly follow the manual provided with your specific ELISA kit.

Required Materials

Materials Typically Provided:

Pre-coated 96-well strip microplate[1]



- Nociceptin Standard[1]
- Biotinylated Detection Antibody (or Biotinylated Peptide for competitive assays)[1]
- HRP-Streptavidin or HRP-Conjugate[1]
- Assay Diluent / Standard & Sample Diluent[8]
- Wash Buffer Concentrate[1]
- TMB One-Step Substrate[1]
- Stop Solution[1]
- Plate Sealers[8]

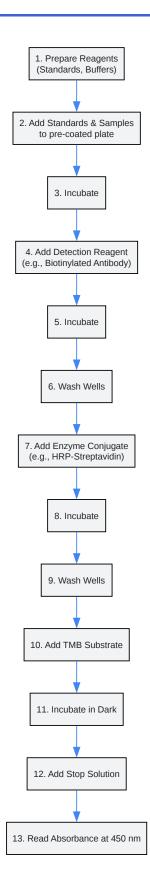
Materials Required but Not Provided:

- Microplate reader capable of measuring absorbance at 450 nm[12]
- Precision pipettes (single and multi-channel) and disposable tips[12]
- Graduated cylinders for reagent preparation[12]
- Distilled or deionized water[12]
- Tubes for sample and standard dilutions[12]
- Centrifuge[12]
- Absorbent paper[12]

Experimental Workflow

The general workflow for a **Nociceptin** ELISA involves several key steps from sample preparation to data acquisition.





Click to download full resolution via product page

Caption: A generalized experimental workflow for Nociceptin ELISA.



Detailed Protocols

1. Reagent Preparation

- Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
- Nociceptin Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series from the stock solution to create the standard curve points (e.g., 500, 250, 125, 62.5, 31.25 pg/mL). Use the standard diluent for dilutions.

2. Sample Preparation

Proper sample collection and preparation are critical. Avoid repeated freeze-thaw cycles.[12]

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 3000 x g for 15 minutes at 4°C. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
- Plasma: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[12] Collect the plasma and assay immediately or store as described for serum.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[13] Weigh the tissue and homogenize in a specified amount of PBS or lysis buffer on ice. Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove cellular debris.[12] Collect the supernatant for the assay.
- Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove debris.[12] Assay the supernatant immediately or store aliquots at -20°C or -80°C.
- Cell Lysates: Collect cells by centrifugation. Wash cells three times in cold PBS. Resuspend the cell pellet in lysis buffer and subject to freeze-thaw cycles or ultrasonication to disrupt the cell membranes.[12][13] Centrifuge at 1000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[12]

3. Assay Procedure



It is recommended to run all standards and samples in duplicate or triplicate.[14]

- Secure the desired number of antibody-coated wells in the plate holder.
- For Competitive ELISA: Add 50 μL of Standard or Sample to the appropriate wells.
 Immediately add 50 μL of Biotinylated Detection Antibody working solution to each well.[5]
- For Sandwich ELISA: Add 100 μL of Standard or Sample to the appropriate wells.
- Cover the plate with a plate sealer and incubate for the time and temperature specified in the manual (e.g., 1-2.5 hours at room temperature or 37°C).[1][12]
- Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. Ensure
 complete removal of liquid after the final wash by inverting the plate and blotting it on
 absorbent paper.[5][12]
- \bullet For Sandwich ELISA: Add 100 μ L of Biotinylated Detection Antibody to each well. Incubate as directed. Then repeat the wash step.
- Add 100 μL of HRP-Streptavidin or HRP-Conjugate solution to each well.
- Cover the plate and incubate for the specified time (e.g., 30-60 minutes at room temperature or 37°C).[1][5]
- Repeat the wash step as described previously.
- Add 100 μL of TMB Substrate to each well.
- Incubate the plate in the dark at room temperature (e.g., 15-30 minutes).[1][12] A blue color will develop.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.[1]
- Immediately read the optical density (O.D.) at 450 nm using a microplate reader.

4. Data Analysis



- Calculate Mean Absorbance: Average the duplicate or triplicate O.D. readings for each standard and sample.
- Generate Standard Curve: Subtract the mean O.D. of the blank (zero standard) from all other readings. Plot the mean O.D. for each standard on the y-axis against its known concentration on the x-axis.[14]
- Determine Sample Concentration: For a Sandwich ELISA, the curve will be linear or sigmoidal. For a Competitive ELISA, the signal is inversely proportional to the concentration, yielding a descending curve.[15]
- Use a curve-fitting software (a four-parameter logistic, or 4-PL, curve fit is often recommended) to generate the best-fit line for the standard curve.[1][14]
- Interpolate the concentration of **Nociceptin** in your samples from this standard curve.
- Remember to multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.

References

- 1. raybiotech.com [raybiotech.com]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Nociceptin ELISA Kit (A75679) [antibodies.com]
- 6. abbexa.com [abbexa.com]
- 7. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 8. Human Nociceptin/Orphanin FQ ELISA Kit (EEL175) Invitrogen [thermofisher.com]
- 9. Nociceptin receptor Wikipedia [en.wikipedia.org]



- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nociceptin/Orphanin FQ Opioid Peptide-Receptor Expression in the Endometriosis-Associated Nerve Fibers—Possible Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 13. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 14. Data analysis for ELISA | Abcam [abcam.com]
- 15. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [Application Notes: Quantitative Analysis of Nociceptin/Orphanin FQ using ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549756#quantitative-analysis-of-nociceptin-using-elisa-kits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com